2-Acetoxy-3'-nitrobenzophenone

Description

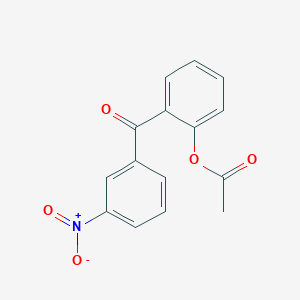

2-Acetoxy-3'-nitrobenzophenone is a benzophenone derivative featuring an acetoxy group at the 2-position of one aromatic ring and a nitro group at the 3'-position of the adjacent ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and specialty materials, due to the electron-withdrawing nitro group and the hydrolytically labile acetoxy moiety. The nitro group enhances electrophilic substitution reactivity, while the acetoxy group acts as a protective group for hydroxyl functionalities, enabling controlled deprotection during multi-step syntheses .

Properties

IUPAC Name |

[2-(3-nitrobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10(17)21-14-8-3-2-7-13(14)15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFJQQPWFUZHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641574 | |

| Record name | 2-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-32-5 | |

| Record name | 2-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Acetoxy-3’-nitrobenzophenone can be achieved through a Friedel-Crafts acylation reaction. This involves the condensation of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction is carried out at temperatures ranging from -10°C to 40°C . After the reaction, the product is processed with acid, filtered, and crystallized to obtain 2-Acetoxy-3’-nitrobenzophenone .

Industrial Production Methods

For industrial production, the same Friedel-Crafts acylation method is employed due to its high yield, cost-effectiveness, and environmental friendliness . The reaction conditions are optimized to ensure safety and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’-nitrobenzophenone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is 2-Acetoxy-3’-aminobenzophenone.

Reduction: The major product is 2-Acetoxy-3’-aminobenzophenone.

Substitution: The major products depend on the nucleophile used, such as 2-Hydroxy-3’-nitrobenzophenone when hydroxide ions are used.

Scientific Research Applications

2-Acetoxy-3’-nitrobenzophenone is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The acetoxy group can be hydrolyzed to form a hydroxyl group, which can participate in hydrogen bonding and other interactions with proteins and enzymes.

Comparison with Similar Compounds

2'-Benzyloxy-5'-nitroacetophenone

- Substituents : Benzyloxy (2'), nitro (5').

- Synthesis : Benzyl chloride is used for hydroxyl protection, requiring reflux conditions with phase-transfer catalysts .

- Reactivity : The benzyloxy group demands harsher deprotection (e.g., hydrogenation) compared to acetoxy, which cleaves under mild acidic/basic conditions. The nitro group at 5′ directs electrophilic substitution to meta positions.

- Applications : Intermediate in nitroarene synthesis .

1-(2-Amino-6-nitrophenyl)ethanone

- Substituents: Amino (2), nitro (6).

- Reactivity: The amino group enables diazotization and azo coupling, while the nitro group stabilizes the aromatic ring. However, the amino group increases toxicity risks compared to acetoxy derivatives.

2-Acetoxy-3',4'-methylbenzophenone

2-Acetoxy-3',4',5'-trifluorobenzophenone

- Substituents : Acetoxy (2), trifluoro (3',4',5').

- Reactivity : The trifluoro substituents create strong electron deficiency, favoring nucleophilic aromatic substitution (SNAr) over the nitro group’s electrophilic activation.

Comparative Physical and Chemical Properties

Biological Activity

2-Acetoxy-3'-nitrobenzophenone (CAS No. 890098-32-5) is a compound of significant interest in both organic chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C16H15N1O3

- Molecular Weight : 285.25 g/mol

- Functional Groups : Nitro group (-NO2), acetoxy group (-OCOCH3), and a phenyl ring.

The compound is synthesized primarily through Friedel-Crafts acylation, involving the reaction of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The nitro group can be reduced to form an amino group, which enhances its reactivity with proteins and enzymes. Additionally, the acetoxy group can hydrolyze to yield a hydroxyl group, facilitating hydrogen bonding interactions that are crucial for enzyme inhibition and protein interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related nitro compounds have shown significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the nitro group allows for interactions that may inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug development for diseases where enzyme modulation is beneficial.

Case Studies and Research Findings

- Enzyme Interaction Studies :

- Antibacterial Testing :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Enzyme Inhibition Potential | Notes |

|---|---|---|---|

| This compound | Moderate | High | Nitro group enhances reactivity |

| 2-Hydroxy-3'-nitrobenzophenone | Low | Moderate | Hydroxyl group less reactive |

| 2-Acetoxy-4'-nitrobenzophenone | High | High | Different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.